molecular formula C15H21NO3 B6265313 tert-butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate CAS No. 1383372-62-0

tert-butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate

Cat. No.: B6265313
CAS No.: 1383372-62-0
M. Wt: 263.3
InChI Key:
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Description

“tert-Butyl 3-hydroxyazetidine-1-carboxylate”, also known as “1-Boc-3-hydroxyazetidine”, is a chemical compound with the empirical formula C8H15NO3 . It has a molecular weight of 173.21 .


Molecular Structure Analysis

The SMILES string for this compound is CC(C)(C)OC(=O)N1CC(O)C1 . The InChI key is XRRXRQJQQKMFBC-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 36-43 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

1. Synthesis and Rearrangement in Organic Chemistry

Research by Nativi, Reymond, and Vogel (1989) demonstrated the use of tert-butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate in the synthesis of various organic compounds. Their study focused on acid-catalyzed rearrangement of specific azetidine derivatives, showing its potential in synthesizing complex organic molecules, such as amines and carbohydrates (Nativi, Reymond, & Vogel, 1989).

2. Chiral Supercritical Fluid Chromatography

Carry, Brohan, Perron, and Bardouillet (2013) explored the use of chiral supercritical fluid chromatography in isolating enantiomerically pure compounds, specifically focusing on (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate. This study underscores the importance of tert-butyl derivatives in resolving enantiomers, a crucial step in the production of pure, active pharmaceutical ingredients (Carry, Brohan, Perron, & Bardouillet, 2013).

3. Mirror Symmetry in Crystal Structures

The work of Dong, Yun, Suh, Ahn, and Ha (1999) on the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate provides insights into the structural aspects of tert-butyl derivatives. Their research contributes to understanding the molecular geometry and symmetry, essential in the design of new materials and drugs (Dong, Yun, Suh, Ahn, & Ha, 1999).

4. Catalysis in Oxidation Reactions

Shen, Kartika, Tan, Webster, and Narasaka (2012) investigated the role of tert-butyl derivatives in catalyzing oxidation reactions. Their study highlights the use of tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate as a catalyst for selective oxidation of alcohols, which is significant in organic synthesis and industrial processes (Shen, Kartika, Tan, Webster, & Narasaka, 2012).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate involves the reaction of tert-butyl 3-benzylazetidine-1-carboxylate with sodium borohydride followed by oxidation with hydrogen peroxide.", "Starting Materials": [ "tert-butyl 3-benzylazetidine-1-carboxylate", "sodium borohydride", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve tert-butyl 3-benzylazetidine-1-carboxylate in dry tetrahydrofuran (THF).", "Step 2: Add sodium borohydride to the reaction mixture and stir for several hours at room temperature.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 5: Dissolve the resulting tert-butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate in methanol.", "Step 6: Add hydrogen peroxide to the reaction mixture and stir for several hours at room temperature.", "Step 7: Quench the reaction with water and extract the product with ethyl acetate.", "Step 8: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 9: Purify the product by column chromatography using a suitable solvent system." ] }

CAS No.

1383372-62-0

Molecular Formula

C15H21NO3

Molecular Weight

263.3

Purity

95

Origin of Product

United States

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